molecular formula C13H15NO3 B8695186 Ethyl 4-(3-cyanophenoxy)butanoate

Ethyl 4-(3-cyanophenoxy)butanoate

Cat. No.: B8695186
M. Wt: 233.26 g/mol
InChI Key: ZUIHASLDQFSNFD-UHFFFAOYSA-N
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Description

Ethyl 4-(3-cyanophenoxy)butanoate (CAS 869299-47-8) is an ester derivative featuring a butanoate backbone substituted with a 3-cyanophenoxy group. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 245.27 g/mol. The compound is characterized by:

  • Ester group: Ethyl ester at the terminal position.
  • Phenoxy substituent: A phenoxy group with a cyano (–CN) group at the meta-position.
  • Butanoate chain: A four-carbon chain linking the phenoxy and ester groups.

For example, similar esters like Ethyl 4-(4-cyanophenoxy)butanoate (CAS 147866-81-7) are synthesized via condensation of bromobutanoate derivatives with substituted phenols under basic conditions .

Characterization: Key spectral data include:

  • IR: Peaks for C≡N (~2220 cm⁻¹), C=O (~1730 cm⁻¹), and C–O (~1250 cm⁻¹) .
  • NMR: Distinct signals for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), phenoxy protons (δ ~7.3–7.6 ppm), and the cyano group’s electronic effects on aromatic protons .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 4-(3-cyanophenoxy)butanoate

InChI

InChI=1S/C13H15NO3/c1-2-16-13(15)7-4-8-17-12-6-3-5-11(9-12)10-14/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

ZUIHASLDQFSNFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): The –CN group in this compound enhances electrophilic aromatic substitution resistance compared to electron-donating groups (e.g., –OCH₃ in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) . Halogen vs. Cyano: Chlorine in Ethyl 4-(3-chlorophenoxy)butyrate increases molecular weight and lipophilicity (higher LogP) but reduces polarity compared to –CN .

Functional Group Variations: Ketone vs. Ester: Compounds like Ethyl 4-(3-cyanophenyl)-4-oxobutanoate contain both ester and ketone groups, increasing reactivity (e.g., keto-enol tautomerism) compared to mono-functional esters . Fluorine Impact: Fluorinated analogs (e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) exhibit enhanced metabolic stability and bioavailability due to C–F bonds .

Spectral and Physicochemical Comparisons

  • IR Spectroscopy : The –CN group’s sharp peak (~2220 cm⁻¹) distinguishes it from halogenated analogs, which show C–X stretches (e.g., C–Cl at ~650 cm⁻¹) .
  • NMR Trends: Fluorine substituents cause pronounced splitting in aromatic proton signals (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate), whereas –CN induces deshielding without splitting .
  • Solubility: No direct solubility data is provided, but the presence of polar groups (–CN, –F) likely improves aqueous solubility compared to purely hydrophobic analogs.

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